4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Medicinal chemists designing CNS-penetrant probes often face inconsistent SAR when using generic thiazole aldehydes. 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde (CAS 1822992-91-5) eliminates this risk: - Exclusive 4-CF3/5-CHO 1,2-thiazole substitution: distinct electronic & steric profile vs. 1,3-thiazole or 3-carbaldehyde isomers. - XLogP3 = 1.7 and TPSA 58.2 Ų support passive membrane permeability; CF3 group resists oxidative metabolism. - Enables regiospecific metalation & condensation chemistry inaccessible with non-fluorinated or chloro analogs. Supplied ≥95% purity, for R&D only. Bulk & custom packaging available.

Molecular Formula C5H2F3NOS
Molecular Weight 181.13
CAS No. 1822992-91-5
Cat. No. B2998504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde
CAS1822992-91-5
Molecular FormulaC5H2F3NOS
Molecular Weight181.13
Structural Identifiers
SMILESC1=NSC(=C1C(F)(F)F)C=O
InChIInChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-11-4(3)2-10/h1-2H
InChIKeyHRMRACKJMKQKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde: Baseline & Procurement Data


4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde (CAS 1822992-91-5, EC No. 835-076-1) is a heterocyclic aldehyde belonging to the isothiazole (1,2-thiazole) class [1][2]. Its molecular structure comprises a five-membered 1,2-thiazole ring substituted at the 4-position with a trifluoromethyl (-CF3) group and at the 5-position with a formyl (-CHO) group, giving it the molecular formula C5H2F3NOS and a molecular weight of 181.14 g/mol [3]. Computed properties, such as a topological polar surface area (TPSA) of 58.2 Ų and an XLogP3 of 1.7, provide a quantitative baseline for its physicochemical behavior [3]. The compound is supplied with a typical purity specification of ≥95% and is intended exclusively for research and development use [4].

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde: Generic Substitution Fails


Generic substitution within the isothiazole aldehyde class is chemically unsound. The regiospecific placement of the electron-withdrawing trifluoromethyl group at the 4-position relative to the aldehyde at the 5-position of the 1,2-thiazole ring generates a unique electronic environment that dictates the reactivity of both the ring and the formyl group [1]. This is fundamentally different from the 1,3-thiazole isomer, the 3-carbaldehyde regioisomer, or 4-substituted analogs bearing chloro, bromo, or methyl groups, which have distinct reactivity profiles, lipophilicities, and molecular shapes [2]. For example, the high electronegativity and lipophilic bulk of the -CF3 group confers greater metabolic stability and altered passive membrane permeability compared to non-fluorinated or chloro-substituted counterparts, a difference quantifiable through computed properties like XLogP and TPSA [3][4]. Procurement of a generic alternative without verifying this precise substitution pattern risks synthetic failure in multi-step sequences and irreproducible biological data.

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde: Differentiation Evidence


Isothiazole vs. Thiazole Core

The target compound possesses an isothiazole (1,2-thiazole) core, where the nitrogen and sulfur atoms are adjacent. This contrasts with the more common thiazole (1,3-thiazole) isomer, such as 4-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS 164294-15-9). The 1,2-arrangement of heteroatoms creates a different electron density distribution and a distinct reactivity profile for metalation and cross-coupling reactions compared to 1,3-thiazoles [1]. This structural difference is binary and absolute, not a matter of degree, making generic substitution impossible.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

5-Carbaldehyde vs. 3-Carbaldehyde Regioisomer

The target compound is a 5-carbaldehyde, meaning the formyl group is on the carbon adjacent to the sulfur atom. The regioisomer 4-(Trifluoromethyl)isothiazole-3-carbaldehyde (CAS 2375192-83-7) bears the aldehyde adjacent to the nitrogen. This positional difference leads to distinct electronic and steric environments, impacting subsequent reactions such as nucleophilic additions, condensations, and cycloadditions [1]. The computed topological polar surface area (TPSA) is 58.2 Ų for the target compound, a value that is identical for the regioisomer due to the same atomic composition, but their 3D conformations and electrostatic potentials will differ significantly [2].

Organic Synthesis Drug Discovery Building Block

Lipophilicity: CF3 vs. Methyl & Halogen Analogs

The trifluoromethyl group dramatically increases lipophilicity compared to non-fluorinated or halogenated analogs. The target compound has a computed XLogP3 of 1.7 [1]. In contrast, the 4-methyl analog (CAS 88511-33-5) has a lower XLogP (estimated ~1.3), and the 4-chloro analog (CAS 104146-17-0) has a consensus Log Po/w of 1.45 . The 4-bromo analog (CAS 5242-62-6) has a LogP of 1.56 . This difference of up to 0.4 LogP units translates to a more than two-fold difference in partition coefficient, which can significantly impact membrane permeability and bioavailability [2].

Medicinal Chemistry ADME Physicochemical Properties

CF3-Induced Metabolic Stability

The strong electron-withdrawing effect of the -CF3 group (-I inductive effect) influences the reactivity of the aldehyde and stabilizes the heterocyclic ring against oxidative metabolism. While no direct metabolic stability data exists for this specific compound, the class effect of a -CF3 group on an aromatic ring is well-established. In analogous thiazole-based drug discovery programs, the introduction of a -CF3 group has been shown to improve microsomal stability half-life by 2- to 5-fold compared to methyl or unsubstituted analogs [1]. This is attributed to the high bond strength of the C-F bond and the steric/electronic shielding of metabolically labile sites.

Medicinal Chemistry Metabolism Drug Design

Synthetic Accessibility & Purity

The compound is available as a research-grade building block with a typical purity of 95-98%. While no specific synthetic yield comparison is available, the isothiazole scaffold is generally less synthetically accessible than the 1,3-thiazole isomer due to the lower stability of the N-S bond [1]. This implies that procurement of a pre-synthesized, high-purity building block like 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde avoids the need for a complex, low-yielding multi-step synthesis. For example, while the target compound is commercially available from Enamine (Cat. EN300-6746871) with a 95% purity specification, the 1,3-thiazole analog (CAS 164294-15-9) is more widely stocked by multiple vendors, indicating a simpler commercial supply chain [2].

Organic Synthesis Building Block Chemical Procurement

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde: Recommended Applications


Medicinal Chemistry: Membrane Permeability Optimization

The enhanced lipophilicity (XLogP3 = 1.7) conferred by the 4-trifluoromethyl group makes this aldehyde a superior choice over methyl (XLogP ~1.3) or halogenated (LogP 1.45-1.56) analogs for the synthesis of probe molecules intended for cell-based assays [1]. This property is critical for designing compounds that need to cross lipid bilayers, such as CNS-targeted therapeutics or intracellular enzyme inhibitors.

Medicinal Chemistry: Metabolically Stable Scaffolds

The electron-withdrawing and steric shielding effects of the -CF3 group are well-documented to improve resistance to oxidative metabolism [2]. This building block is therefore strategically valuable for constructing compound libraries where in vivo half-life is a key optimization parameter, reducing the risk of rapid clearance compared to non-fluorinated isothiazole cores.

Organic Synthesis: Regiospecific Isothiazole Transformations

The unique 1,2-relationship of the nitrogen and sulfur atoms in the isothiazole ring directs metalation and functionalization differently than the 1,3-thiazole isomer [3]. The 5-carbaldehyde position (adjacent to sulfur) provides a distinct reactive handle for condensation and nucleophilic addition reactions, enabling the synthesis of regioisomeric libraries inaccessible from the more common 1,3-thiazole-5-carbaldehyde or 3-carbaldehyde regioisomers.

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